molecular formula C12H16O B1630329 4-tert-Butoxystyrene CAS No. 95418-58-9

4-tert-Butoxystyrene

Cat. No.: B1630329
CAS No.: 95418-58-9
M. Wt: 176.25 g/mol
InChI Key: GRFNSWBVXHLTCI-UHFFFAOYSA-N
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Description

4-tert-Butoxystyrene is an organic synthetic reagent used primarily as a polymer monomer. It is known for its role in the preparation of poly(this compound) and other living polymers. This compound is a colorless to almost colorless clear liquid with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol . It is utilized in various industrial applications due to its unique properties, such as its ability to form micelles in hexane .

Mechanism of Action

Target of Action

4-tert-Butoxystyrene is primarily used in the synthesis of block copolymers . The primary targets of this compound are the monomers that it interacts with during the polymerization process .

Mode of Action

This compound interacts with its targets through a process known as anionic polymerization . This process involves the sequential addition of monomers in a solvent at low temperatures, using a specific initiator . The this compound molecule acts as a monomer, contributing to the formation of the polymer chain .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the anionic polymerization pathway . This pathway leads to the formation of block copolymers, which are macromolecules composed of linear arrangements of chemically different polymeric chains . These block copolymers can self-assemble into a variety of structures, which form the basis for applications ranging from thermoplastic elastomers to drug delivery systems .

Pharmacokinetics

It’s known that the compound is used in controlled anionic polymerizations, which suggests that its bioavailability and stability are carefully controlled during the polymerization process .

Result of Action

The result of this compound’s action is the formation of block copolymers . These copolymers have a narrow molecular weight distribution and controlled architectures . The copolymers can form self-assembled structures, which have a wide range of applications .

Action Environment

The action of this compound is influenced by several environmental factors. The polymerization process is typically carried out in a solvent at low temperatures . The choice of solvent, temperature, and the presence of an initiator can all influence the efficacy and stability of the resulting copolymer .

Safety and Hazards

4-tert-Butoxystyrene can cause skin and eye irritation. It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-tert-Butoxystyrene research could involve its use in the synthesis of block copolymers and the exploration of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA). This method combines polymerization and self-assembly in a single step, setting it apart from conventional solution self-assembly processes .

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of diblock copolymers, poly(isoprene-block-2-vinylpyridine) (IP) and poly(styrene-block-(4-tert-butoxystyrene)) (StB), by controlled anionic polymerizations . The interactions of this compound with enzymes, proteins, and other biomolecules are yet to be explored.

Molecular Mechanism

It is known that this compound can be converted into poly(4-hydroxylstyrene) (H) by an acid hydrolysis reaction . The details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are yet to be discovered.

Preparation Methods

The synthesis of 4-tert-Butoxystyrene typically involves the following steps:

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

4-tert-Butoxystyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid for hydrolysis and sec-butyllithium for polymerization. The major products formed from these reactions are poly(4-hydroxystyrene) and various block copolymers.

Comparison with Similar Compounds

4-tert-Butoxystyrene is similar to other styrene derivatives, such as:

The uniqueness of this compound lies in its ability to form micelles and its versatility in polymerization reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNSWBVXHLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95418-60-3
Record name Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30341978
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95418-58-9
Record name 1-(1,1-Dimethylethoxy)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95418-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added dropwise with vigorous stirring under a nitrogen atmosphere, 62.9 grams (0.34 mole) of 4-chlorostyrene and 250 ml. of dry distilled tetrahydrofuran to 8.9 grams (0.37 mole) of magnesium metal turnings under enough tetrahydrofuran to cover the turnings. The exothermic reaction was controlled by external cooling to keep the temperature below 60° C. After the exotherm had subsided, the reaction mixture was heated at 60° C. for 0.5 hour until most of the magnesium had been consumed. Using a salt-ice bath, the reaction mixture was cooled to 0° C. and a solution of 44 grams (0.23 mole) of t-butyl perbenzoate in 80 ml. of tetrahydrofuran was added a such a rate to maintain the temperature between 0° C. and 5° C. After the addition had been completed, the temperature was allowed to rise to 25° C. with stirring over the course of 2 hours. Reaction mixture was then poured into 1000 ml. of a 3% aqueous hydrochloric acid solution. The oil which formed was extracted from the aqueous solution with 200 ml. portions of ethylether. The ether layers were washed twice with a 10% aqueous sodium hydroxide solution and then with water until the washings were neutral. The ether layer was then dried over sodium sulfate and the ether removed using a rotary evaporator. To the pale-yellow oil which remained was added a small amount of ionol as an inhibitor and the product fractionally distilled. There was obtained 20% yield of 4-t-butoxystyrene having a boiling point of 45°-46° C. at 0.03 millimeters. The proton NMR spectrum was recorded and is in agreement with the structure of the product. Elemental analysis calculated for C12H16O: %C, 81.82; %H, 9.09. Found: %C, 81.64; %H, 8.89.
Quantity
62.9 g
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44 g
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8.9 g
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Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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